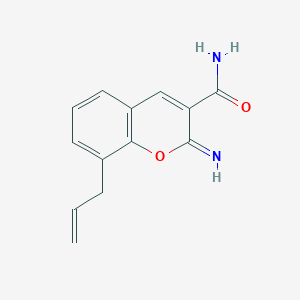

8-allyl-2-imino-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imino-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-4-8-5-3-6-9-7-10(12(14)16)13(15)17-11(8)9/h2-3,5-7,15H,1,4H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLQWUMWDBCLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways in the Synthesis and Transformation of 2 Imino 2h Chromene 3 Carboxamide Derivatives

Proposed Reaction Mechanisms for Chromene Ring Formation

The synthesis of the 2-imino-2H-chromene-3-carboxamide core, from which the 8-allyl derivative is derived, is typically achieved through a multicomponent reaction involving a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound, such as cyanoacetamide. sci-hub.se The generally accepted mechanism for this transformation proceeds through two key stages: a Knoevenagel condensation followed by an intramolecular O-cyclization. mdpi.comnih.gov

The reaction is initiated by a base-catalyzed Knoevenagel condensation. For the synthesis of the parent compound, salicylaldehyde reacts with cyanoacetamide. The base, often a weak amine like triethylamine (B128534) or piperidine, deprotonates the active methylene group of cyanoacetamide to generate a carbanion. sci-hub.seresearchgate.net This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a 2-cyanocinnamide derivative.

In the second stage, an intramolecular cyclization, also known as an oxa-Michael addition, occurs. The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system, leading to the closure of the pyran ring. A final tautomerization step then yields the stable 2-imino-2H-chromene-3-carboxamide structure. mdpi.comnih.govnih.gov For the specific synthesis of 8-allyl-2-imino-2H-chromene-3-carboxamide, the starting material would be 3-allylsalicylaldehyde.

Table 1: Key Steps in the Proposed Mechanism for Chromene Ring Formation

| Step | Description | Intermediate Type |

| 1 | Base-catalyzed deprotonation of the active methylene compound (e.g., cyanoacetamide). | Carbanion |

| 2 | Nucleophilic attack of the carbanion on the salicylaldehyde carbonyl carbon. | Aldol addition product |

| 3 | Dehydration to form an α,β-unsaturated intermediate. | Cinnamide derivative |

| 4 | Intramolecular nucleophilic attack by the phenoxide ion on the electron-deficient double bond. | Cyclized anionic intermediate |

| 5 | Protonation/Tautomerization to yield the final 2-imino-2H-chromene product. | 2-Imino-2H-chromene |

This synthetic route is highly versatile and can be influenced by various reaction parameters, including the choice of catalyst and solvent. nih.govmdpi.com

Mechanistic Studies of Post-Synthetic Transformations

The 2-imino-2H-chromene-3-carboxamide scaffold is a versatile intermediate for further chemical modifications. The presence of multiple reactive sites, including the imino group, the amide functionality, and the electrophilic C-4 position of the pyran ring, allows for a variety of post-synthetic transformations. researchgate.neteurekaselect.com

Under acidic conditions, 2-imino-2H-chromene derivatives can undergo hydrolysis to yield the corresponding 2-oxo-2H-chromene-3-carboxamides, commonly known as coumarin-3-carboxamides. researchgate.net The proposed mechanism for this transformation begins with the protonation of the exocyclic imino nitrogen atom, which significantly increases the electrophilicity of the C-2 carbon.

A water molecule then acts as a nucleophile, attacking the C-2 carbon to form a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of ammonia (B1221849) (or an amine, depending on the substitution at the imino nitrogen). The final deprotonation of the resulting oxonium ion yields the thermodynamically more stable 2-oxo (coumarin) derivative. This hydrolysis pathway is a common reaction for imines and related functional groups in the presence of acid and water. researchgate.netmdpi.com

The 2-imino-2H-chromene-3-carboxamide scaffold is susceptible to ring-opening and subsequent recyclization reactions when treated with various dinucleophiles. mdpi.comresearchgate.net These rearrangements provide a powerful method for the synthesis of diverse fused heterocyclic systems.

For instance, the reaction of 2-iminocoumarin-3-carboxamides with N,N-dinucleophiles like hydrazine (B178648) hydrate (B1144303) leads to the formation of chromeno[4,3-c]pyrazoles. mdpi.com The proposed mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogen atoms at the electrophilic C-4 position of the chromene ring. This is followed by the opening of the pyran ring. The second nitrogen atom of the hydrazine then attacks the nitrile or amide carbon, leading to the formation of a new five-membered pyrazole (B372694) ring fused to the original chromene backbone. mdpi.com Similarly, reactions with o-phenylenediamines or o-aminophenol can result in the formation of 3-(1H-benzimidazol-2-yl) or 3-(benzoxazol-2-yl) coumarins, respectively, through analogous recyclization pathways. researchgate.net

The reaction of 2-imino-2H-chromene-3-carboxamide with various phosphorus-containing reagents, such as phosphorus esters, halides, and sulfides, opens pathways to novel organophosphorus heterocycles. researchgate.netresearchgate.netresearchgate.net The presence of both nucleophilic (amino, imino) and electrophilic (C-2, C-4) centers in the iminochromene allows for complex reaction cascades. sci-hub.se

One proposed mechanism involves the reaction with P-chlorodiphenylphosphine. This reaction is believed to proceed through a non-isolable intermediate formed by the reaction at the amide or imino nitrogen. This is followed by a nucleophilic addition of the phosphorus atom to the electrophilic C-4 carbon of the chromene ring. A subsequent rearrangement leads to the final product, a 1,1-diphenyl-4-imino-3a,4-dihydro-1λ⁵-chromeno[4,3-c] mdpi.comresearchgate.netazaphosphol-3(2H)-one. researchgate.net Treatment with other reagents like diethyl phosphite (B83602) or phosphorus sulfides can lead to different fused heterocyclic systems, such as chromeno[4,3-c] mdpi.comresearchgate.netazaphospholes and chromeno[2,3-d] mdpi.commdpi.comresearchgate.netdiazaphosphinines, respectively, each with its own specific mechanistic pathway. researchgate.netresearchgate.net

Theoretical Investigations of Reaction Energetics and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, understanding reaction energetics, and predicting the regioselectivity of complex organic reactions. researchgate.netrsc.orgrsc.org These theoretical studies provide insights that complement experimental findings.

For example, the regioselectivity of the cyclization reaction between 2-imino-2H-chromene-3-carboxamide and triethyl phosphonoacetate has been investigated using DFT calculations. researchgate.net Two potential reaction pathways could lead to two different regioisomeric products: a benzoxaphosphorino[3,4-c]pyridine (BOPP) or a chromeno[3,4-c]azaphosphinine (CAP). By calculating the electronic structures of reaction intermediates and the thermodynamic parameters for each step, the study predicted that the pathway leading to the BOPP regioisomer is energetically more favorable. These computational results were then supported by experimental spectroscopic data. researchgate.net

Theoretical calculations are also used to investigate the stability of different tautomeric forms of the products and to assign spectral data (e.g., NMR chemical shifts) with greater confidence. researchgate.net By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes, such as steric and electronic effects, which is crucial for the rational design of synthetic routes to complex molecules like substituted 2-imino-2H-chromene derivatives. rsc.orgeurjchem.com

Spectroscopic and Diffraction Methodologies for Structural Confirmation of 8 Allyl 2 Imino 2h Chromene 3 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic compounds. For the 2-imino-2H-chromene-3-carboxamide scaffold, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, provide unequivocal structural assignment. mdpi.com

In ¹H NMR spectra of 2-imino-2H-chromene derivatives, the protons of the chromene ring and its substituents exhibit characteristic chemical shifts. For instance, the methine proton at the C4 position of related 4H-chromene structures often appears as a singlet around δ 4.1-5.8 ppm. mdpi.comrsc.org Protons on the aromatic portion of the chromene ring typically resonate in the δ 7.0-8.3 ppm region. mdpi.com The protons of the carboxamide (-CONH₂) and imino (=NH) groups are exchangeable and appear as broad singlets, with the imino proton often resonating at a significantly downfield shift, sometimes exceeding δ 11.0 ppm. mdpi.com The allyl group at the C8 position would show characteristic signals: a multiplet for the methine proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), along with a doublet for the methylene (B1212753) protons (-CH₂-).

In ¹³C NMR spectra, the carbonyl carbon of the carboxamide group is typically observed in the range of δ 160-170 ppm. rsc.org The imino carbon (C2) and other sp²-hybridized carbons of the chromene ring resonate between δ 90 and δ 160 ppm. mdpi.com The sp³-hybridized C4 carbon in related 4H-chromene structures shows a signal at a more upfield position, typically around δ 28-50 ppm. mdpi.comias.ac.in

Two-dimensional NMR experiments are crucial for definitive assignments. HSQC spectra correlate proton signals with their directly attached carbon atoms, while HMBC spectra reveal long-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure by connecting different spin systems. mdpi.com For example, an HMBC correlation between the C4 methine proton and the C2 imino carbon would confirm their connectivity within the heterocyclic ring. mdpi.com

Interactive Table: Characteristic NMR Chemical Shifts (δ, ppm) for 2-Imino-2H-chromene Analogues

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Imino (=NH) | 11.0 - 11.6 mdpi.com | 145 - 155 | Highly deshielded, broad singlet. |

| Carboxamide (-NH₂) | 7.0 - 7.3 mdpi.com | - | Two broad singlets, exchangeable. |

| Carboxamide (C=O) | - | 160 - 170 rsc.org | Characteristic carbonyl resonance. |

| Chromene Aromatic (Ar-H) | 7.0 - 8.3 mdpi.com | 115 - 150 | Complex multiplet pattern. |

| H4 (in related 4H-chromenes) | 4.1 - 5.9 mdpi.comrsc.org | 28 - 50 mdpi.comias.ac.in | Characteristic sp³ methine signal. |

| Allyl (-CH₂-) | ~3.4 - 3.6 | ~30 - 40 | Expected range, doublet. |

| Allyl (-CH=) | ~5.9 - 6.1 | ~130 - 135 | Expected range, multiplet. |

| Allyl (=CH₂) | ~5.0 - 5.2 | ~115 - 120 | Expected range, two multiplets. |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Weight Confirmation

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For 8-allyl-2-imino-2H-chromene-3-carboxamide, the IR spectrum would display characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of the primary amide (-CONH₂) and the imino (=NH) group are expected in the 3200-3500 cm⁻¹ region. researchgate.netudel.edu Primary amides typically show two distinct bands in this region. udel.edu A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be prominent around 1630-1690 cm⁻¹. ucla.edu The C=N stretching vibration of the imino group is expected in the 1600-1650 cm⁻¹ range. researchgate.net Additionally, C=C stretching vibrations from the aromatic ring and the allyl group would appear in the 1440-1600 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound by measuring its mass with high precision. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the compound's molecular weight, confirming its elemental composition.

Interactive Table: Characteristic IR Absorption Bands for 2-Imino-2H-chromene-3-carboxamide Scaffolds

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide & Imino | N-H Stretch | 3200 - 3500 researchgate.netudel.edu | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1690 ucla.edu | Strong |

| Imino | C=N Stretch | 1600 - 1650 researchgate.net | Medium-Variable |

| Aromatic/Allyl | C=C Stretch | 1440 - 1600 researchgate.net | Medium-Variable |

| Aromatic | C-H Stretch | ~3030 ucla.edu | Variable |

X-ray Crystallography for Absolute Structural Determination and Solid-State Analysis

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the ultimate, unambiguous determination of the atomic arrangement in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For analogues of this compound, single-crystal X-ray diffraction has been used to establish the absolute structure. researchgate.netresearchgate.net

Studies on related compounds reveal that the chromene ring system may exhibit distortions from planarity due to crystal packing forces. scielo.org.mx The analysis also elucidates the three-dimensional network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. For example, in the crystal structure of 2-imino-2H-chromene-3-carboxylic acid amide, strong N-H···O hydrogen bonds are a dominant feature of the crystal packing. researchgate.netnih.gov These solid-state analyses are crucial for understanding physical properties and for studying phenomena like polymorphism. nih.gov

Analysis of Isomerism, Tautomerism, and Polymorphism in Chromene Systems

The structural complexity of 2-imino-2H-chromene derivatives gives rise to interesting isomeric phenomena, including tautomerism and polymorphism.

The 2-imino-2H-chromene core contains an imine (=NH) group adjacent to the heterocyclic nitrogen, creating the potential for amino-imino tautomerism. The molecule can exist in equilibrium between the 2-imino-2H-chromene form and a 2-amino-4H-chromene tautomer. The position of this equilibrium can be influenced by factors such as solvent polarity and substitution patterns.

Spectroscopic methods are key to identifying and quantifying tautomeric mixtures. In ¹H NMR, the presence of two distinct sets of signals for the chromene ring and its substituents can indicate a tautomeric equilibrium. mdpi.com For example, the appearance of signals corresponding to both an sp²-hybridized C4 proton (in the 2-imino form) and an sp³-hybridized C4 proton (in a potential 2-amino-4H tautomer) would be strong evidence. mdpi.com Similarly, IR spectroscopy can distinguish between the tautomers by observing distinct C=N and N-H stretching frequencies for each form. sciforum.net Studies on related systems have confirmed the existence of tautomeric mixtures in solution through detailed NMR analysis. mdpi.comsciforum.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. A fascinating manifestation of this is "concomitant polymorphism," where different polymorphic forms crystallize simultaneously from the same solution. researchgate.netnih.gov

This phenomenon has been extensively studied in analogues such as 2-imino-2H-chromene-3-carboxylic acid amide and acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide. nih.govnih.govacs.org Research has shown that crystallization conditions profoundly impact which polymorph is formed. For 2-imino-2H-chromene-3-carboxylic acid amide, a monoclinic polymorph and a more stable triclinic polymorph were obtained from the same solution. researchgate.netnih.gov The formation of these different crystal structures is dictated by the interplay of intermolecular forces, including N-H···O hydrogen bonds and π-π stacking interactions. nih.gov Similarly, for another analogue, fast cooling of a solution resulted in a kinetically controlled columnar structure, while slow evaporation yielded a thermodynamically more stable form with a different molecular conformation and packing arrangement. nih.govacs.org These studies highlight the sensitivity of the solid-state structure of iminochromene systems to the crystallization process. nih.gov

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 Imino 2h Chromene 3 Carboxamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. researchgate.netresearchgate.net These calculations help elucidate molecular structure, stability, and reactivity by solving approximations of the Schrödinger equation. For the 2-imino-2H-chromene-3-carboxamide scaffold, DFT methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p) have been effectively used to study reaction mechanisms, regioselectivity, and tautomeric stability. researchgate.netsci-hub.se Such studies are crucial for predicting the behavior of derivatives like 8-allyl-2-imino-2H-chromene-3-carboxamide in various chemical environments. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity and its participation in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies for a 2-Imino-2H-chromene-3-carboxamide Derivative This table is illustrative and provides typical values found in DFT studies of similar heterocyclic systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic reactions. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and represent likely sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen of the imino group. Positive potential (blue) would be concentrated on the hydrogen atoms of the amide and imino groups, making them potential hydrogen bond donors. This detailed mapping allows for a precise prediction of intermolecular interactions and chemical reactivity. rsc.org

Global reactivity descriptors are calculated values that provide a quantitative measure of a molecule's stability and reactivity. These are derived from the HOMO and LUMO energies. Key descriptors include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability is often associated with larger, more diffuse electron systems. rsc.org

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as (ELUMO - EHOMO)/2. Softness is the reciprocal of hardness (S = 1/η). Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. rsc.org

These descriptors are essential for comparing the reactivity of different 2-imino-2H-chromene-3-carboxamide derivatives and understanding the electronic effects of substituents like the 8-allyl group. nih.gov

Table 2: Representative Global Reactivity Descriptors This table is illustrative and provides typical values found in DFT studies of similar heterocyclic systems.

| Descriptor | Typical Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 4.5 | Debye |

| Average Polarizability (⟨α⟩) | 25.0 | ų |

| Hardness (η) | 2.35 | eV |

| Softness (S) | 0.42 | eV⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed biological activity. For 2-imino-2H-chromene-3-carboxamide derivatives, QSAR can be used to predict the cytotoxic activity against cancer cell lines based on descriptors influenced by different substituents on the chromene ring. nih.gov This approach allows for the virtual screening of new derivatives, like this compound, and the rational design of more potent analogues.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. sci-hub.se This technique is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.

For this compound, docking studies can be employed to explore its potential as an inhibitor of specific enzymes or as a ligand for various receptors. The simulation would place the molecule in the binding pocket of a target protein and score the different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following a docking simulation, a detailed analysis of the ligand-receptor interactions is performed to understand the molecular basis of binding. This profiling involves identifying the key amino acid residues in the receptor's active site that interact with the ligand.

Common interactions that are analyzed include:

Hydrogen Bonds: The imino and carboxamide groups of this compound are potent hydrogen bond donors and acceptors, and identifying these bonds is crucial for understanding binding affinity.

Hydrophobic Interactions: The chromene core and the allyl group can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring of the chromene scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

By creating a detailed interaction profile, researchers can understand why a particular ligand binds to a receptor and can suggest specific chemical modifications to improve its binding affinity and selectivity, thereby enhancing its potential as a therapeutic agent. researchgate.net

Computational Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a scoring function to estimate the binding affinity, providing a measure of the strength of the ligand-protein interaction. For derivatives of the 2-imino-2H-chromene-3-carboxamide system, docking studies have been crucial in elucidating their potential as inhibitors of various protein kinases, which are key targets in cancer therapy.

For instance, a novel series of 2H-chromene derivatives was evaluated for its antiproliferative activity, with in-silico docking simulations revealing good binding affinity within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net One notable derivative demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis, with an IC50 value of 0.43 ± 0.011 µM. researchgate.net The computational analysis of this compound's binding mode provided a structural hypothesis for its observed biological activity. researchgate.net

Similarly, docking studies on other chromene-based compounds have been performed against targets like the epidermal growth factor receptor (EGFR) and human dihydrofolate reductase (h-DHFR), confirming that these scaffolds can potently bind to and inhibit these enzymes through favorable interactions. researchgate.net These predictive studies are essential for ranking potential drug candidates and prioritizing synthetic efforts. Precise computational methods are continually being developed to more accurately determine ligand-binding affinity, which is crucial for accelerating the discovery of new drugs. nih.gov

Table 1: Predicted Binding Affinities of Selected 2-Imino-2H-chromene Derivatives

| Compound Derivative | Target Protein | Computational Method | Predicted Binding Affinity/Score |

|---|---|---|---|

| Pyridine Derivative 6 | VEGFR-2 (PDB: 4ASD) | Molecular Docking | Good binding affinity noted |

| Phenylimino-chromene | BACE1 | Molecular Docking | Favorable π-π stacking predicted |

| Aminochromen‐2‐one 9 | Sterol-14 alpha demethylase (PDB: 5FRB) | Molecular Docking | Strongest docking binding value |

| Aminochromen‐2‐one 10 | Peptide deformylase (PDB: 1LRY) | Molecular Docking | Strongest docking binding value |

This table is illustrative and compiles data from studies on related chromene systems to demonstrate the application of computational predictions.

Identification of Key Residue Interactions and Hydrogen Bonding Networks

Beyond predicting binding affinity, computational models provide a detailed atomic-level view of the interactions between a ligand and its target protein. These models can identify specific amino acid residues that form crucial hydrogen bonds, hydrophobic interactions, or π-π stacking with the 2-imino-2H-chromene-3-carboxamide core and its substituents.

In studies of β-secretase (BACE1) inhibitors, docking simulations suggested that the phenyl-imino group of a chromene scaffold establishes a favorable π-π stacking interaction with the side chain of Phenylalanine 108 (Phe108) in the enzyme's active site. researchgate.net This type of specific interaction is critical for the ligand's inhibitory activity.

Molecular docking of chromene derivatives into the active site of VEGFR-2 has revealed key hydrogen bonding patterns. For example, the carboxamide moiety is often involved in forming hydrogen bonds with backbone atoms in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The chromene core itself can engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex. In other systems, docking studies of chromen-2-one carboxamides against microbial protein targets highlighted the compounds that exerted the strongest docking binding values, which correlated with their antimicrobial efficacy. nih.gov

Table 2: Key Residue Interactions for a Representative Chromene Derivative with VEGFR-2

| Ligand Moiety | Protein Residue | Type of Interaction |

|---|---|---|

| Carboxamide NH | Cys919 (backbone C=O) | Hydrogen Bond |

| Imino Group | Glu885 (side chain) | Hydrogen Bond |

| Chromene Ring | Val848, Ala866, Leu1035 | Hydrophobic Interaction |

| Phenyl Substituent | Phe1047 | π-π Stacking |

This table represents a typical interaction pattern observed in docking studies of kinase inhibitors and is based on common binding modes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of the ligand, the stability of the binding pose, and the role of solvent molecules. researchgate.netuzh.ch

For protein-ligand complexes involving chromene derivatives, MD simulations can be used to validate the stability of the docked conformation. researchgate.net By simulating the complex for nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. dntb.gov.ua Consistently negative values for the total energy of the complex during a simulation suggest that it is stable and does not undergo significant energy fluctuations. researchgate.net Furthermore, MD simulations can reveal the formation of stable hydrogen bonds between the ligand and protein, which is a significant factor in binding stability. researchgate.net

These simulations also allow for the exploration of the ligand's conformational landscape—the range of shapes it can adopt. This is particularly important for flexible molecules like the this compound, where the allyl group can adopt multiple orientations. MD can help determine the most energetically favorable conformations in both the bound and unbound states, providing a more complete understanding of the binding process.

Stereochemical Analysis and Chirality Control through Computational Methods

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Computational methods play a vital role in understanding and controlling the stereochemistry of chemical compounds and reactions.

For chromene systems, quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to study reaction mechanisms and predict stereochemical outcomes. researchgate.netresearchgate.netnih.gov For example, in reactions where multiple products (regioisomers or stereoisomers) can be formed, DFT can be used to calculate the energy of different reaction pathways and transition states. researchgate.net The pathway with the lowest activation energy is the most likely to occur, allowing researchers to predict the major product with high accuracy. This predictive power is a form of computational chirality control, as it guides the choice of reaction conditions to favor the synthesis of the desired isomer.

In a study on the cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate, DFT calculations were used to explore two possible pathways that would result in two different regioisomeric products. researchgate.net By comparing the calculated energies, the study could confidently predict which of the two isomers would be preferentially formed. researchgate.net Furthermore, DFT can be used to calculate the properties of different stereoisomers, helping to elucidate the most stable three-dimensional structures. researchgate.neteurjchem.com

Structure Activity Relationship Sar Investigations for 2 Imino 2h Chromene 3 Carboxamide Derivatives: Methodological Frameworks and Structural Insights

General Principles and Methodologies Employed in SAR Studies

Structure-Activity Relationship (SAR) studies for 2-imino-2H-chromene-3-carboxamide derivatives are typically conducted through a multi-faceted approach that combines chemical synthesis, biological evaluation, and computational modeling. The primary goal is to identify the key structural components (pharmacophores) responsible for the compound's biological effects and to understand how modifications to this scaffold influence its activity. frontiersin.org

The general methodological framework involves several key steps:

Synthesis of Analog Libraries: A series of derivatives is synthesized where specific parts of the molecule are systematically varied. This includes introducing different substituents on the chromene ring (such as at the C-6, C-7, or C-8 positions), modifying the N-aryl/alkyl group of the carboxamide moiety at the C-3 position, and making bioisosteric replacements, such as substituting the 2-imino group with a 2-oxo group (a carbonyl). nih.govrsc.org The synthesis often involves a Knoevenagel condensation of appropriately substituted salicylaldehydes with N-substituted 2-cyanoacetamides. nih.govrsc.org

In Vitro Biological Screening: The synthesized compounds are tested for their biological activity using a panel of assays. For potential anticancer agents, this involves screening against various human cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer, HepG2 liver cancer) to determine their cytotoxic effects, often quantified by IC50 values (the concentration required to inhibit 50% of cell growth). nih.govsci-hub.se For other applications, assays for antimicrobial, antioxidant, or specific enzyme inhibition (like BACE1 or cholinesterase) are employed. sci-hub.senih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational technique used to build mathematical models that correlate the chemical structure of the compounds with their biological activity. researchgate.netnih.gov By calculating various molecular descriptors (related to properties like lipophilicity, electronics, and sterics), researchers can develop predictive models that help in designing new, more potent derivatives. researchgate.net For iminochromenes, QSAR models have been applied to predict inhibitory activity against enzymes like carbonyl reductase 1 (CBR1). researchgate.net

Molecular Docking and Simulation: To understand interactions at the molecular level, computational docking studies are performed. This involves simulating the binding of the chromene derivatives into the active site of a specific biological target, such as an enzyme or protein receptor. nih.govnih.gov These studies can reveal crucial binding interactions, like hydrogen bonds and π-π stacking, which help explain why certain structural modifications lead to enhanced or diminished activity. researchgate.net

Influence of Substituent Variation on Molecular Interactions and Recognition

The systematic variation of substituents on the 2-imino-2H-chromene-3-carboxamide scaffold has yielded significant insights into the molecular features that govern biological activity. The lipophilicity and electronic properties of these substituents are critical factors. nih.gov

Substitutions on the Chromene Ring: Modifications to the benzene (B151609) portion of the chromene nucleus can significantly impact activity. For example, introducing electron-withdrawing groups like chloro or bromo, or electron-donating groups such as methoxy, alters the electronic distribution of the entire molecule, which can affect its ability to interact with biological targets. ontosight.ai

Substitutions on the C-3 Carboxamide Group: The nature of the substituent on the carboxamide nitrogen is particularly influential.

Aromatic vs. Aliphatic Substituents: The presence of an N-aryl (aromatic) ring on the carboxamide is a common feature in many active derivatives. The electronic properties of this ring are crucial. Electron-withdrawing groups (e.g., fluoro, chloro) at the para-position of the N-phenyl ring are often more effective than those at the meta-position. rsc.org

Specific Functional Groups: In studies of 6-sulfonamide-2-oxo-2H-chromene-3-carboxamide derivatives, replacing halogenated N-phenyl groups with an ethyl carboxylate group surprisingly increased α-amylase inhibitory activity. rsc.org This highlights that specific, sometimes counterintuitive, structural changes can lead to improved potency.

Comparison of Functional Groups at C-2 and C-3: Bioisosteric replacement is a key strategy.

Imino vs. Oxo at C-2: The replacement of the ketone group found in traditional coumarins with an imino group at the C-2 position is a central modification in this class of compounds, creating a distinct pharmacological profile. nih.gov

Carboxamide vs. Cyano at C-3: Studies comparing a carboxamide group to a cyano group at the C-3 position have shown that the carboxamide is often essential for certain biological activities. For instance, in a series of α-amylase inhibitors, replacing the carboxamide on a 2-oxo-2H-chromene with an ethyl carboxylate or acetyl group led to a reduction in activity, indicating the importance of the amide and its aromatic moiety. rsc.org However, a 3-cyano-2-imino derivative showed potent activity, suggesting a complex interplay between the substituents at the C-2 and C-3 positions. rsc.org

The following table summarizes the cytotoxic activity of selected N-aryl-2-imino-2H-chromene-3-carboxamide derivatives against the A-549 human lung carcinoma cell line, demonstrating the impact of substituent changes. nih.gov

Identification of Essential Structural Prerequisites for Modulated Biological Pathways

Through comprehensive SAR studies, several structural elements of the 2-imino-2H-chromene-3-carboxamide scaffold have been identified as essential for biological activity. These features constitute the core pharmacophore.

The Chromene Nucleus: The planar, bicyclic chromene ring system serves as the fundamental scaffold. It is crucial for establishing non-covalent interactions, such as π-π stacking, with aromatic residues in the active sites of target proteins. researchgate.net

The 2-Imino Group: The imino group at the C-2 position is a key feature that distinguishes these compounds from their 2-oxo (coumarin) counterparts. It influences the electron distribution and hydrogen bonding capacity of the heterocyclic ring. nih.gov

The C-3 Carboxamide Moiety: The carboxamide group at the C-3 position is consistently shown to be critical. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Furthermore, the substituent attached to the amide nitrogen provides a crucial point for modification to tune the compound's steric bulk, lipophilicity, and electronic properties, thereby optimizing target binding and pharmacokinetic characteristics. rsc.org SAR studies have indicated that the presence of the amide group and its associated aromatic moiety is often important for activity. rsc.org

The C-4 Position: The C-4 carbon of the pyran ring is noted as a key reactive site in the 2-imino-2H-chromene-3-carboxamide structure, allowing for further chemical transformations to create more complex, condensed heterocyclic systems. researchgate.neteurekaselect.com

Collectively, these features create a specific three-dimensional arrangement and electronic profile that allows for precise recognition and interaction with biological targets, leading to the modulation of pathways involved in cancer, microbial growth, or neurological disease. nih.govnih.gov

Role of Stereochemistry in Molecular Recognition Events and Selective Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in molecular recognition and biological activity. The interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly specific, often compared to a lock and key mechanism. The precise 3D shape of the molecule is critical for achieving a complementary fit with the binding site.

For the 2-imino-2H-chromene-3-carboxamide scaffold, stereochemical considerations become important if a chiral center is present. A chiral center is typically a carbon atom bonded to four different substituent groups. While the parent scaffold of 8-allyl-2-imino-2H-chromene-3-carboxamide does not inherently contain a chiral center, the introduction of certain substituents on the chromene ring, the allyl group, or the carboxamide side chain could create one.

For instance, if a substituent introduced at the C-4 position or on the allyl group creates a stereocenter, the compound could exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers, despite having the same chemical formula and connectivity, can exhibit profoundly different biological activities, potencies, and metabolic fates. This is because only one enantiomer may have the correct spatial orientation to bind effectively to the chiral environment of the target protein's active site.

While specific studies focusing on the stereochemistry of this compound are not extensively documented in the reviewed literature, the general principles of medicinal chemistry underscore its potential importance. If a derivative in this class is found to have a chiral center, the separation and individual biological evaluation of its enantiomers would be a critical step in the drug development process to identify the more active and safer isomer.

Chemical Reactivity and Advanced Functionalization of 2 Imino 2h Chromene 3 Carboxamide

Intrinsic Reactivity of the Imino and Carboxamide Groups

The 2-imino-2H-chromene-3-carboxamide molecule possesses multiple reactive sites stemming from the imino and carboxamide moieties. The presence of two active nucleophilic centers and two electrophilic centers provides a foundation for its diverse chemical behavior. The nitrogen atoms of both the exocyclic imino (=NH) group and the primary carboxamide (-CONH₂) group are nucleophilic. Concurrently, the imino carbon (C-2) and the carbonyl carbon of the amide are electrophilic.

This duality in reactivity allows for reactions with various electrophilic and nucleophilic reagents. For instance, the nucleophilicity of the nitrogen atoms is demonstrated in cyclization reactions with electrophilic phosphorus halides, such as P,P-dichloro(phenyl)phosphine and phenylphosphonic dichloride. These reactions proceed via attack from the imino and amide nitrogens onto the phosphorus center, leading to the formation of fused chromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinine rings. researchgate.net

Similarly, treatment with phosphorus esters showcases the nucleophilic character of these groups, which can attack the electrophilic phosphorus atom, leading to various fused phosphorus heterocycles and phosphonate (B1237965) derivatives. libretexts.org The reactivity of these groups is fundamental to the construction of more complex, fused heterocyclic systems, as will be discussed in subsequent sections.

Nucleophilic and Electrophilic Activation of the Chromene Ring System

The electronic landscape of the 2-imino-2H-chromene-3-carboxamide system is heavily influenced by the electron-withdrawing nature of the imino and carboxamide groups at positions 2 and 3, respectively. This electronic pull renders the C-4 position of the pyran ring significantly electron-deficient and thus highly electrophilic. Consequently, the C-4 carbon is the primary site for nucleophilic attack in what is typically a Michael-type addition reaction. researchgate.netnih.gov

This activation makes the C-4 position uniquely reactive towards a wide array of carbon, nitrogen, and phosphorus-based nucleophiles. researchgate.netrsc.org For example, the reaction with phosphorus esters, such as triethyl phosphonoacetate, proceeds through an initial Michael addition of the phosphonate carbanion to the C-4 position of the chromene ring. rsc.org This nucleophilic addition is the key initiating step for a variety of subsequent cyclization and rearrangement reactions. The pronounced electrophilicity of the C-4 atom is a cornerstone of the synthetic utility of this scaffold, providing a reliable handle for introducing molecular complexity and building fused ring systems. nih.govrsc.org

Annulation and Ring-Forming Reactions to Construct Fused Heterocycles

The inherent reactivity of the 2-imino-2H-chromene-3-carboxamide framework, particularly the electrophilic C-4 position and the nucleophilic imino and amide groups, makes it an excellent substrate for annulation and ring-forming reactions. These transformations provide access to a diverse range of novel, fused polycyclic heterocyclic compounds, which are of significant interest in medicinal chemistry.

A variety of reagents can be employed to construct new rings onto the chromene core. Reactions with phosphorus-containing reagents are particularly well-documented. For instance, treatment with different phosphorus esters and halides leads to the formation of various fused phosphorus heterocycles. researchgate.netlibretexts.org The specific outcome is dependent on the nature of the phosphorus reagent and the reaction conditions.

The table below summarizes several key annulation reactions starting from 2-imino-2H-chromene-3-carboxamide, highlighting the versatility of this scaffold in constructing complex molecular architectures.

| Reactant(s) | Conditions | Fused Heterocyclic Product | Reference(s) |

| P,P-dichloro(phenyl)phosphine | Dry pyridine | Chromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinine | researchgate.net |

| Phenylphosphonic dichloride | Dry pyridine | Chromeno[2,3-d] researchgate.netnih.govresearchgate.netdiazaphosphinine | researchgate.net |

| Triethyl phosphite (B83602) | Indium trichloride | (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester | nih.gov |

| Triethyl phosphonoacetate | Basic catalyst | 1,2-Oxaphosphorino[3,4-c]pyridine | libretexts.orgrsc.org |

| α-Iminoesters | AgOAc catalyst | Chromeno[3,4-c]pyrrolidine | nih.gov |

These examples underscore the utility of 2-imino-2H-chromene-3-carboxamides as precursors for generating molecular diversity through the strategic formation of new heterocyclic rings.

Selective Functionalization and Transformations at the Allyl Moiety (Specific to 8-Allyl-2-imino-2H-chromene-3-carboxamide)

The presence of an allyl group at the C-8 position of the 2-imino-2H-chromene-3-carboxamide scaffold introduces an additional site for selective functionalization, distinct from the reactivity of the core heterocyclic system. The allyl group's double bond and allylic C-H bonds are amenable to a wide range of chemical transformations, allowing for further diversification of the molecule. While specific literature on the functionalization of this compound is limited, the expected reactivity can be inferred from well-established transformations of allylarenes and related systems.

Key Potential Transformations:

Oxidation Reactions: The double bond of the allyl group is susceptible to various oxidation reactions.

Wacker-type Oxidation: Palladium-catalyzed oxidation in the presence of an oxidant (like O₂ or TBHP) can convert the terminal alkene into a methyl ketone (Markovnikov product) or, under certain conditions, an aldehyde (anti-Markovnikov product). libretexts.orgnih.govwikipedia.org The choice of catalyst and protecting groups on nearby functionalities can influence this regioselectivity. nih.gov

Epoxidation: Treatment with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide at the allyl double bond. libretexts.orglibretexts.org This epoxide can serve as a versatile intermediate for subsequent ring-opening reactions to introduce vicinal diols or other difunctionalized motifs.

Hydroboration-Oxidation: This two-step sequence provides a method to hydrate (B1144303) the double bond with anti-Markovnikov regioselectivity. Reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would yield the corresponding primary alcohol, 3-(2-imino-3-carbamoyl-2H-chromen-8-yl)propan-1-ol. masterorganicchemistry.comyoutube.com

Rearrangement Reactions:

Isomerization: The terminal double bond can be isomerized to an internal position (propenyl group) using transition metal catalysts (e.g., rhodium or ruthenium complexes). This shifts the reactivity of the side chain.

Claisen Rearrangement: While the allyl group is already on the aromatic ring, it is important to note that its synthesis often proceeds from an O-allylated precursor (an allyl aryl ether). Heating such a precursor would induce a nih.govnih.gov-sigmatropic Claisen rearrangement to install the allyl group at the ortho position (C-8), a key step in forming the parent structure. masterorganicchemistry.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling: The allyl group can participate in various cross-coupling reactions. For instance, allylic C-H functionalization can be achieved using group 9 transition-metal complexes to form new C-C, C-N, or C-O bonds at the allylic position. researchgate.net

The table below outlines the expected products from these selective transformations of the 8-allyl group.

| Reaction Type | Reagents | Expected Major Product |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 1-(2-Imino-3-carbamoyl-2H-chromen-8-yl)propan-2-one |

| Epoxidation | m-CPBA | 8-(Oxiran-2-ylmethyl)-2-imino-2H-chromene-3-carboxamide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2-Imino-3-carbamoyl-2H-chromen-8-yl)propan-1-ol |

| Isomerization | Rh or Ru catalyst | 2-Imino-8-(prop-1-en-1-yl)-2H-chromene-3-carboxamide |

These potential transformations highlight the synthetic flexibility offered by the 8-allyl substituent, enabling the creation of a diverse library of analogues for further investigation.

Strategic Utility of 2 Imino 2h Chromene 3 Carboxamide and Its Analogues As Building Blocks in Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

While there is no specific data on the 8-allyl derivative, the 2-imino-2H-chromene-3-carboxamide core is a versatile precursor for a variety of heterocyclic systems. eurekaselect.com The reactivity of these compounds typically centers around the C4 position of the pyran ring, which is susceptible to nucleophilic attack. researchgate.net This reactivity allows for the construction of more complex fused heterocyclic systems. For instance, reactions with phosphorus esters have been shown to yield novel chromenes containing phosphorus heterocycles, such as chromeno[4,3-c] rsc.orgdundee.ac.ukazaphospholes and chromeno[2,3-d] rsc.orgdundee.ac.ukmdpi.comdiazaphosphinines. researchgate.netsci-hub.se Additionally, reactions with malononitrile (B47326) can lead to the formation of chromeno[3,4-c]pyridine derivatives. mdpi.com

The presence of an allyl group at the 8-position could potentially offer additional reaction pathways, such as intramolecular cyclizations or cross-coupling reactions, to generate further diversity in the resulting heterocyclic scaffolds. However, such reactions for this specific compound have not been reported.

Table 1: Examples of Heterocyclic Scaffolds from 2-Imino-2H-chromene-3-carboxamide Derivatives

| Precursor | Reagent | Resulting Heterocyclic Scaffold |

| 2-Imino-2H-chromene-3-carboxamide | Phosphorus Esters | Chromeno[4,3-c] rsc.orgdundee.ac.ukazaphospholes |

| 2-Imino-2H-chromene-3-carboxamide | Phosphorus Esters | Chromeno[2,3-d] rsc.orgdundee.ac.ukmdpi.comdiazaphosphinines |

| 2-Imino-2H-chromene-3-carbonitrile | Malononitrile | Chromeno[3,4-c]pyridines |

Construction of Complex Polycyclic and Spiro Systems

The synthesis of complex polycyclic and spiro systems from 8-allyl-2-imino-2H-chromene-3-carboxamide has not been specifically described in the literature. However, the general scaffold of 2-imino-2H-chromenes can be envisioned as a building block for such structures. The inherent reactivity of the chromene core, combined with the potential for the 8-allyl group to participate in various chemical transformations, suggests that it could be a viable starting material for the synthesis of intricate molecular architectures. For example, intramolecular reactions involving the allyl group could lead to the formation of an additional ring, thereby constructing a polycyclic system.

While speculative for the 8-allyl derivative, the parent compounds are known to undergo reactions that could lead to polycyclic structures. For example, cycloaddition reactions or tandem reactions involving both the chromene core and appended functional groups could be employed to build up molecular complexity.

Potential in Fragment-Based Drug Discovery and Scaffold Hopping Methodologies

There is no direct evidence of "this compound" being used in fragment-based drug discovery (FBDD) or scaffold hopping.

Fragment-Based Drug Discovery (FBDD) is a method used for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind only weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. mdpi.comnih.gov The 2-imino-2H-chromene-3-carboxamide scaffold, being a relatively small and rigid structure, could potentially serve as a fragment. The introduction of an allyl group at the 8-position would increase its molecular weight and complexity, which may influence its suitability as a fragment.

Scaffold hopping is a strategy in medicinal chemistry aimed at discovering structurally novel compounds by modifying the central core structure of a molecule while retaining its biological activity. psu.edunih.gov If the 2-imino-2H-chromene-3-carboxamide core were identified as a pharmacophore, the 8-allyl derivative could be synthesized as part of a scaffold hopping approach to explore new chemical space and potentially improve properties such as potency, selectivity, or pharmacokinetic parameters.

Emerging Research Frontiers and Future Perspectives for 8 Allyl 2 Imino 2h Chromene 3 Carboxamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-imino-2H-chromene derivatives has evolved beyond traditional methods, with a growing emphasis on efficiency, atom economy, and environmental sustainability. researchgate.net Future efforts to produce 8-allyl-2-imino-2H-chromene-3-carboxamide will likely draw from these innovative strategies. One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like chromenes in a single step from simple precursors, often with high yields. researchgate.netresearchgate.net

Researchers are also exploring catalyst-free conditions and alternative energy sources to create greener synthetic pathways. For instance, studies on related 2-imino-2H-chromene-3-carbonitriles have shown that reactions between salicylaldehydes and malononitrile (B47326) can proceed efficiently without a catalyst, sometimes employing ultrasound activation to shorten reaction times. researchgate.netmdpi.com Another sustainable approach involves the use of environmentally benign catalysts, such as iron, which has been used in atom-economical reactions to produce functionalized 2H-chromenes under mild conditions. researchgate.net The use of biodegradable promoters like amino acids is also gaining traction as a sustainable alternative for synthesizing the 2H-chromene core. chemrxiv.org

These modern methodologies offer significant advantages over classical synthesis, providing a robust toolkit for the efficient and environmentally conscious production of this compound and its analogs.

| Methodology | Description | Key Advantages | Relevant Scaffolds |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a final product that incorporates portions of all reactants. researchgate.net | High efficiency, reduced waste, operational simplicity. | Chromene-thiazole hybrids, 2-amino-4H-chromene-4-carboxamides. researchgate.netresearchgate.net |

| Iron-Catalyzed Metathesis | An iron-catalyzed intramolecular reaction of alkyne-aldehyde groups to form the chromene ring. researchgate.net | Atom-economical, environmentally friendly (uses iron instead of precious metals), mild reaction conditions. | Functionalized 2H-chromenes. researchgate.net |

| Ultrasound Activation | Using ultrasonic waves to provide energy for chemical reactions. researchgate.netmdpi.com | Shorter reaction times, potential for catalyst-free conditions, improved yields. | 2-imino-2H-chromene-3-carbonitriles. researchgate.netmdpi.com |

| Amino Acid Promotion | Employing natural amino acids to promote the annulation reaction that forms the chromene ring. chemrxiv.org | Sustainable (uses biodegradable promoters), avoids oil-based amines. | 2H-chromenes. chemrxiv.org |

Advanced Computational and Theoretical Modeling Applications for Predictive Design

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound before they are synthesized, saving significant time and resources. Techniques such as Density Functional Theory (DFT) and molecular docking are increasingly applied to the chromene scaffold to understand its structural, electronic, and biological characteristics. rsc.orgnih.gov

DFT studies, for example, can be used to calculate a molecule's electronic properties, such as its frontier molecular orbitals (FMOs), which helps in predicting its reactivity and potential for non-linear optical applications. rsc.org Conformational analysis using molecular mechanics calculations can reveal the most stable three-dimensional shape of a molecule, which is crucial for how it interacts with biological targets like receptors or enzymes. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations are vital for drug design. nih.gov These methods can predict how strongly a molecule will bind to a specific protein, offering insights into its potential therapeutic effects. For the 2H-chromene-3-carboxamide scaffold, such computational studies can guide the rational design of new derivatives by predicting which modifications to the core structure would most likely enhance a desired biological activity. researchgate.net

| Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. rsc.org | Molecular orbitals, band gap, reactivity, non-linear optical (NLO) properties. rsc.org |

| Molecular Mechanics | Analysis of molecular conformation and stability. researchgate.net | Stable 3D structures, steric interactions, conformational energy. researchgate.net |

| Molecular Docking | Simulation of the interaction between a small molecule and a biological target (e.g., protein). nih.gov | Binding affinity, binding mode, identification of key interactions (e.g., hydrogen bonds). |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. nih.gov | Prediction of the biological activity of unsynthesized compounds based on their structural features. |

High-Throughput Screening Methodologies for Structure-Interaction Mapping

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds against a specific biological target. ewadirect.comyoutube.com For a compound like this compound, HTS offers a powerful method to quickly identify potential biological activities and understand how its structure relates to its function.

The process involves using automated robotic systems to test a library of compounds in miniaturized assays, such as those that measure enzyme activity or changes in cell behavior. ewadirect.comyoutube.com This technology can rapidly determine whether a compound is active and provides quantitative data on its potency. nih.gov

A particularly innovative approach combines automated synthesis with HTS, allowing for the on-the-fly creation and screening of compound libraries on a nanomole scale. nih.gov This greatly accelerates the discovery process and reduces waste. By including this compound and its systematically designed analogs in such a screening campaign, researchers can efficiently map its structure-interaction landscape. This involves identifying which parts of the molecule are essential for activity and how modifications—such as changes to the allyl group or substitutions on the chromene ring—affect its interaction with different biological targets.

| HTS Technology | Description | Typical Throughput | Application in Structure-Interaction Mapping |

| Automated Robotic Platforms | Systems that automate liquid handling, plate transport, and data acquisition for assays. youtube.com | Up to 1 million compounds per day. youtube.com | Initial screening of large, diverse compound libraries to identify "hits". |

| Acoustic Dispensing | Uses sound waves to transfer nanoliter volumes of compound solutions without contact, minimizing contamination and reagent use. youtube.com | High-speed and precise transfer for miniaturized assays. | Enables concentration-response curves (qHTS) to determine compound potency accurately. nih.gov |

| Cell-Based Assays | Screening compounds for their effects on living cells (e.g., cell viability, reporter gene expression). ewadirect.com | Varies by assay complexity. | Identifies compounds that modulate cellular pathways relevant to a specific disease. |

| Virtual Screening | Computational HTS that uses docking simulations to predict the binding of compounds from a digital library to a target. ewadirect.com | Millions of compounds in a short time. | Prioritizes which compounds to synthesize and test in physical assays, enriching hit rates. |

Design Principles for New Chemical Entities Based on the 2H-Chromene-3-carboxamide Scaffold

The 2H-chromene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug design. mdpi.com The design of new chemical entities (NCEs) based on the 2H-chromene-3-carboxamide core, including derivatives of this compound, is guided by established principles of medicinal chemistry.

A primary principle is the use of structure-activity relationship (SAR) studies. SAR analyses have demonstrated that specific substitutions on the chromene nucleus can significantly influence the molecule's biological properties. researchgate.net By systematically modifying the scaffold—for example, by altering the position or nature of the allyl group, or by adding different functional groups to the aromatic ring—researchers can fine-tune the compound's activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.